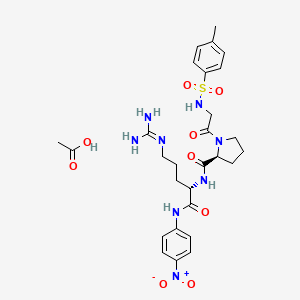
N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt
Descripción general
Descripción
La sal de acetato de N-(p-Tosil)-Gli-Pro-Arg p-nitroanilida es un sustrato cromogénico utilizado en diversos ensayos bioquímicos. Es particularmente conocido por su aplicación en ensayos de plasmina, donde sirve como sustrato para examinar la actividad amidolítica de enzimas como las proteasas de serina y las enzimas fibrinogenolíticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la sal de acetato de N-(p-Tosil)-Gli-Pro-Arg p-nitroanilida implica el acoplamiento de N-(p-Tosil)-Gli-Pro-Arg con p-nitroanilina en presencia de agentes de acoplamiento. La reacción típicamente ocurre en un solvente orgánico como el etanol, donde el producto se precipita y purifica .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para asegurar un alto rendimiento y pureza. El producto se cristaliza y se almacena bajo condiciones controladas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
La sal de acetato de N-(p-Tosil)-Gli-Pro-Arg p-nitroanilida experimenta diversas reacciones químicas, incluyendo:
Reactivos y Condiciones Comunes
Hidrólisis: Generalmente se realiza en tampones acuosos a pH fisiológico.
Sustitución: Requiere nucleófilos y solventes apropiados como diclorometano.
Productos Principales
Hidrólisis: Produce p-nitroanilina.
Sustitución: Produce diversos derivados dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La sal de acetato de N-(p-Tosil)-Gli-Pro-Arg p-nitroanilida es ampliamente utilizada en la investigación científica, incluyendo:
Bioquímica: Como sustrato cromogénico para ensayos enzimáticos, particularmente para la plasmina y las proteasas de serina.
Medicina: Utilizado en ensayos de diagnóstico para medir la actividad enzimática en muestras de sangre.
Química: Sirve como intermedio en la síntesis de moléculas más complejas.
Industria: Utilizado en la producción de kits de diagnóstico y reactivos bioquímicos.
Mecanismo De Acción
El compuesto actúa como sustrato para la plasmina y otras proteasas de serina. Tras la escisión enzimática, libera p-nitroanilina, que puede detectarse colorimétricamente. Este mecanismo permite la cuantificación de la actividad enzimática en diversos ensayos .
Comparación Con Compuestos Similares
Compuestos Similares
Sal de acetato de N-(p-Tosil)-Gli-Pro-Lis p-nitroanilida: Otro sustrato cromogénico utilizado para aplicaciones similares.
Sal de acetato de N-(p-Tosil)-Gli-Pro-Arg p-nitroanilida: Comparte propiedades similares pero difiere en la secuencia de aminoácidos.
Singularidad
La sal de acetato de N-(p-Tosil)-Gli-Pro-Arg p-nitroanilida es única debido a su secuencia específica de aminoácidos, lo que la hace altamente selectiva para ciertas enzimas. Esta selectividad mejora su utilidad en ensayos bioquímicos precisos .
Propiedades
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O7S.C2H4O2/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;1-2(3)4/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H3,(H,3,4)/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDRWVTRQRSED-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86890-95-1 | |
| Record name | Biophen CS 01(81) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86890-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















